Lipophilicity Divergence Drives Differential Cellular Permeability
The target compound (free base, CAS 53221-88-8) exhibits a calculated octanol-water partition coefficient (logP) of 4.9 [1]. In contrast, the clinically utilized methanesulfonamide analog amsacrine (m-AMSA, CAS 51264-14-3) has a reported experimental logP of approximately 2.9 [2]. This approximately 100-fold difference in lipophilicity directly impacts passive membrane permeability and intracellular accumulation kinetics. In topoisomerase II inhibition assays conducted on acridine-sulfonamide hybrids, a logP range of 4–5 has been associated with enhanced nuclear uptake and antiproliferative potency in MCF-7 and HCT-116 cell lines, compared to analogs with logP < 3 [3]. The propanesulfonamide chain thus offers a quantifiably distinct permeability profile for applications where higher intracellular drug exposure is desired.
Δ ≈ +2.0
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.9 (calculated, free base) |
| Comparator Or Baseline | Amsacrine (m-AMSA): logP ≈ 2.9 (experimental) |
| Quantified Difference | Δ logP ≈ +2.0, representing ~100-fold higher partition coefficient |
| Conditions | Computational prediction for target; experimental shake-flask determination for comparator |
Why This Matters
A logP difference of 2 units corresponds to a 100-fold shift in lipid partitioning, which directly dictates compound distribution in cell-based assays and governs the effective concentration at the nuclear target site.
- [1] Molaid. N-[4-(9-Acridinylamino)phenyl]-1-propanesulfonamide (CAS 53221-88-8). Calculated properties: logP 4.9. Available at: https://www.molaid.com/MS_105330 View Source
- [2] DrugBank. Amsacrine (DB00276). Physicochemical properties: logP 2.9. Available at: https://go.drugbank.com/drugs/DB00276 View Source
- [3] PMC/PubMed Central. Pharmaceuticals 2024, 17(11), 1487. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC11597879/ View Source
